3-Amino-3-[1-(tert-butoxycarbonyl)piperidin-4-YL]propanoic acid hydrochloride

Peptide synthesis Solid-phase synthesis Aqueous solubility

This hydrochloride salt of a Boc-protected piperidine β-amino acid is purpose-built for Boc-strategy solid-phase peptide synthesis (SPPS). The Boc group enables orthogonal chemoselectivity for convergent syntheses, while the HCl salt ensures solubility in DMF/NMP coupling solvents. The β-amino acid backbone confers proteolytic stability, extending serum half-life in therapeutic candidates. The piperidine scaffold reduces entropic binding costs, critical for CNS-penetrant kinase inhibitors. Unlike Fmoc analogs (60% heavier, require dual deprotection) or unprotected versions (lack chemoselectivity), this single building block enables atom-economical routes to conformationally constrained peptidomimetics. Supplied at ≥98% purity for direct use in SAR exploration without additional purification.

Molecular Formula C13H25ClN2O4
Molecular Weight 308.8
CAS No. 1431365-41-1
Cat. No. B2652632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-3-[1-(tert-butoxycarbonyl)piperidin-4-YL]propanoic acid hydrochloride
CAS1431365-41-1
Molecular FormulaC13H25ClN2O4
Molecular Weight308.8
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)C(CC(=O)O)N.Cl
InChIInChI=1S/C13H24N2O4.ClH/c1-13(2,3)19-12(18)15-6-4-9(5-7-15)10(14)8-11(16)17;/h9-10H,4-8,14H2,1-3H3,(H,16,17);1H
InChIKeyUNEMDODRQSSFBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Amino-3-[1-(tert-butoxycarbonyl)piperidin-4-YL]propanoic acid hydrochloride (CAS 1431365-41-1): A Protected β-Amino Acid Building Block for Peptide and Peptidomimetic Synthesis


3-Amino-3-[1-(tert-butoxycarbonyl)piperidin-4-YL]propanoic acid hydrochloride (CAS 1431365-41-1, molecular formula C₁₃H₂₅ClN₂O₄, MW 308.80 g/mol) is the hydrochloride salt of a Boc-protected, piperidine-containing β-amino acid . The compound features three functionally distinct domains within a single building block: a tert-butoxycarbonyl (Boc)-protected piperidine nitrogen, a free β-amino group (α to the carboxylic acid), and a carboxylic acid terminus . This architecture enables sequential, chemoselective functionalization and positions the compound as a key intermediate for constructing conformationally constrained peptidomimetics, targeting central nervous system (CNS) disorders and kinase-directed therapeutics [1]. Sigma-Aldrich supplies this compound to early discovery researchers as part of its collection of unique chemicals (Product No. BBO000409), noting that analytical data is not collected and the product is sold 'AS-IS' .

Why 3-Amino-3-[1-(tert-butoxycarbonyl)piperidin-4-YL]propanoic acid hydrochloride Cannot Be Replaced by In-Class Analogs Without Demonstrating Equivalence


The target compound integrates three structural features—hydrochloride salt form, Boc protection on the piperidine nitrogen, and a β-amino acid backbone—each contributing to handling, reactivity, and downstream molecular properties in ways that simpler analogs cannot simultaneously replicate [1]. The free base (CAS 372144-02-0) lacks the aqueous solubility advantage of the HCl salt ; Fmoc-protected analogs (e.g., CAS 204058-25-3) carry a substantially higher molecular weight (494.58 vs 308.80 g/mol) and require orthogonal deprotection conditions incompatible with Boc-strategy solid-phase peptide synthesis (SPPS) ; and unprotected piperidine-propanoic acid analogs (e.g., CAS 51052-79-0) forfeit the chemoselectivity afforded by the Boc group, limiting their utility in multi-step convergent syntheses . These differences are not cosmetic—they directly determine which synthetic routes are viable, what coupling efficiencies are achievable, and whether the final peptide or peptidomimetic retains the conformational constraint essential for target engagement.

Quantitative Differentiation Evidence for 3-Amino-3-[1-(tert-butoxycarbonyl)piperidin-4-YL]propanoic acid hydrochloride Against Closest Analogs


Hydrochloride Salt vs Free Base: Enhanced Aqueous Solubility for Improved Handling and Coupling Efficiency

The hydrochloride salt form (CAS 1431365-41-1, MW 308.80) confers superior aqueous solubility compared to its free base counterpart (CAS 372144-02-0, MW 272.34). While compound-specific solubility data for this exact pair is not published, class-level evidence for structurally related amine hydrochlorides demonstrates an approximate 8-fold enhancement: Thiolan-3-amine hydrochloride exhibits aqueous solubility of ≈120 mg/mL at 25°C versus ≈15 mg/mL for its free base . In a separate comparative study of amine drug candidates, the hydrochloride salt ranked highest (0.6437 mg/mL) compared to malonate (0.0268 mg/mL), nicotinate (0.0024 mg/mL), and benzoate (0.0004 mg/mL) salt forms [1].

Peptide synthesis Solid-phase synthesis Aqueous solubility

Boc vs Fmoc Protection: Acid-Labile Orthogonal Deprotection for Sequential Peptide Chain Elongation

The Boc protecting group on the piperidine nitrogen of the target compound (CAS 1431365-41-1) is removed under acidic conditions—typically anhydrous TFA at 0°C [1]—which is orthogonal to the basic conditions (20% piperidine in DMF, room temperature to 70°C) required for Fmoc deprotection in Fmoc/tBu SPPS strategies [2]. This orthogonality is not available with the dual-protected analog N-alpha-Fmoc-beta-(1-Boc-piperidin-4-yl)-DL-alanine (CAS 204058-25-3, MW 494.58), where the Fmoc group adds 222.24 g/mol to the molecular weight and introduces a base-labile element that conflicts with Boc-strategy synthesis .

Protecting group strategy Solid-phase peptide synthesis Orthogonal deprotection

β-Amino Acid Backbone: Magnitude-Order Enhancement of Proteolytic Stability Over α-Amino Acid Peptides

The target compound contains a β-amino acid backbone (amino group at the β-position relative to the carboxylic acid), a structural feature that confers profound resistance to enzymatic proteolysis. Published literature demonstrates that incorporating 25–30% of β-amino acid residues into a peptide sequence increases serum half-life by magnitudes due to resistance to peptidases [1]. Furthermore, systematic studies have shown that completely unnatural backbones, including β-peptides, are inert to proteolytic degradation under conditions that rapidly cleave α-peptides [2]. Cyclic β-amino acids, including those with piperidine scaffolds, are described as 'extraordinarily stable in metabolic processes occurring in mammals, insects, and plants' [3].

Proteolytic stability Peptidomimetics Serum half-life

Piperidine Scaffold Conformational Rigidity vs Linear Amino Acids: Preorganized Geometry for Target Engagement

The piperidine ring in the target compound introduces conformational constraints absent in linear amino acid building blocks. Published analysis of piperidine-based amino acids highlights 'a well-defined balance between conformational rigidity and functional versatility, making them attractive starting points for the synthesis of diverse bioactive scaffolds' [1]. Extended piperidine-peptidomimetic chemotypes demonstrate 'greater rigidity than conventional peptides' with 'chiral and nonplanar heterocyclic backbones that are less prone to hydrophobic aggregation effects' [2]. Incorporation of conformationally constrained amino acid mimics is of 'high interest to improve stability, biological activity, subtype selectivity and overall performance' [3].

Conformational constraint Peptidomimetic design Receptor selectivity

Commercial Purity: 98% Specification for the HCl Salt vs 95–96% for the Unprotected Analog

The target hydrochloride salt (CAS 1431365-41-1) is commercially available at 98% purity from Leyan (Product No. 1576891,规格 from 100 mg to 25 g) . In comparison, the unprotected piperidine analog 3-(piperidin-4-yl)propanoic acid hydrochloride (CAS 51052-79-0) is typically supplied at 95–96% purity across multiple vendors . The free base form (CAS 372144-02-0) is available at 95–98% depending on supplier .

Chemical purity Procurement specification Quality control

High-Impact Application Scenarios for 3-Amino-3-[1-(tert-butoxycarbonyl)piperidin-4-YL]propanoic acid hydrochloride Based on Quantitative Differentiation Evidence


Boc-Strategy Solid-Phase Peptide Synthesis (SPPS) of Protease-Resistant Peptidomimetics

This compound is purpose-built for Boc-strategy SPPS workflows. The Boc group is removed under anhydrous TFA at 0°C [1], while the HCl salt form ensures adequate solubility in the DMF or NMP coupling solvents commonly used in SPPS [2]. The β-amino acid backbone confers proteolytic stability to the resulting peptide chain—published evidence demonstrates that 25–30% β-amino acid incorporation increases serum half-life by magnitudes —making this building block particularly valuable for therapeutic peptide candidates requiring extended in vivo duration of action.

Synthesis of Conformationally Constrained Kinase Inhibitor Intermediates

The piperidine scaffold provides conformational rigidity that reduces the entropic cost of target binding, a property leveraged in kinase inhibitor design [1]. The compound has been explicitly identified as a key intermediate for preparing kinase inhibitors with potential applications in diabetes therapeutics, accessible via a 6-step synthetic route from 4-piperidinemethanol and suitable for scalable industrial production [2]. The 98% commercial purity specification supports direct use in medicinal chemistry campaigns without additional purification, accelerating structure-activity relationship (SAR) exploration.

Orthogonal Protection Strategies for Complex Heterocyclic and Peptidomimetic Scaffolds

The single Boc protection on the piperidine nitrogen enables orthogonal deprotection strategies when combined with other protecting group chemistries (e.g., Cbz, Alloc, or pNZ). Unlike dual-protected analogs such as N-alpha-Fmoc-beta-(1-Boc-piperidin-4-yl)-DL-alanine (CAS 204058-25-3, MW 494.58), which carry a 60% mass penalty and require two sequential deprotection steps [1], the target compound enables more atom-economical synthetic routes. The HCl salt form further facilitates product isolation via precipitation or crystallization, improving overall yield recovery [2].

CNS-Targeted Peptide and Peptidomimetic Drug Discovery Programs

The combination of piperidine conformational constraint and β-amino acid proteolytic stability makes this compound a strategic building block for CNS drug discovery, where peptide-based candidates must survive both systemic and central nervous system peptidases [1]. The compound's structural features—particularly its piperidine ring—have been associated with improved pharmacokinetic profiles including solubility and lipophilicity compared to pyridine-based analogs [2], enhancing blood-brain barrier penetration potential in designed peptidomimetics.

Quote Request

Request a Quote for 3-Amino-3-[1-(tert-butoxycarbonyl)piperidin-4-YL]propanoic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.